molecular formula C22H28ClN7O B2986131 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one CAS No. 920389-26-0

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one

Cat. No.: B2986131
CAS No.: 920389-26-0
M. Wt: 441.96
InChI Key: BXEZVMIOMYJMFM-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one” is a complex organic molecule. It contains a pyrimidine scaffold, which is a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidine is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Scientific Research Applications

Heterocyclic Chemistry and Antimicrobial Activity

Research involving compounds with triazolo[4,5-d]pyrimidin and piperazine structures has shown significant interest in heterocyclic chemistry due to their potential antimicrobial properties. For instance, studies on various heterocyclic compounds, including triazole derivatives, have demonstrated promising antimicrobial activities, which could suggest potential applications of the mentioned compound in developing new antimicrobial agents (El-Agrody et al., 2001); (Bektaş et al., 2007).

Antihypertensive and Antagonist Activity

Compounds featuring piperazine and related moieties have been explored for their potential in antihypertensive applications and as antagonists for various receptors. This suggests a possible avenue for research into cardiovascular diseases and neurological disorders (Bayomi et al., 1999); (Vu et al., 2004).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds containing the triazolo[4,5-d]pyrimidin and piperazine units have been key areas of interest. These studies often focus on the crystalline structure, which is crucial for understanding the interaction mechanisms and potential applications in material science or molecular engineering (Repich et al., 2017).

Potential Antidiabetic Applications

Some derivatives related to the query compound have been investigated for their potential antidiabetic properties, particularly through mechanisms such as dipeptidyl peptidase-4 (DPP-4) inhibition. This indicates the potential of such compounds in developing new therapeutic agents for diabetes management (Bindu et al., 2019).

Mechanism of Action

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-propylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN7O/c1-3-5-16(6-4-2)22(31)29-13-11-28(12-14-29)20-19-21(25-15-24-20)30(27-26-19)18-9-7-17(23)8-10-18/h7-10,15-16H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEZVMIOMYJMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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